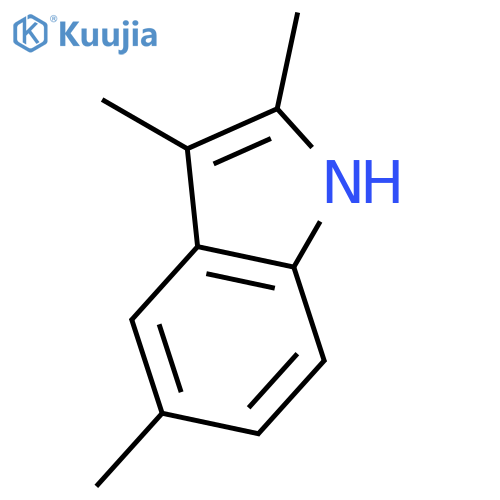

Cas no 21296-92-4 (2,3,5-Trimethyl-1H-indole)

2,3,5-Trimethyl-1H-indole structure

商品名:2,3,5-Trimethyl-1H-indole

2,3,5-Trimethyl-1H-indole 化学的及び物理的性質

名前と識別子

-

- 2,3,5-Trimethyl-1H-indole

- 2,3,5-Trimethylindole

- Indole, 2,3,5-trimethyl-

-

計算された属性

- せいみつぶんしりょう: 159.10489

- どういたいしつりょう: 159.105

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 166

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.8A^2

- 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

- 密度みつど: 1.056±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 121.5 ºC

- ふってん: 297 ºC

- フラッシュポイント: 126.6±11.3 ºC,

- 屈折率: 1.6150 (estimate)

- ようかいど: 極微溶性(0.45 g/l)(25ºC)、

- PSA: 15.79

2,3,5-Trimethyl-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM133210-5g |

2,3,5-trimethyl-1H-indole |

21296-92-4 | 95%+ | 5g |

$832 | 2021-08-05 | |

| Chemenu | CM133210-1g |

2,3,5-trimethyl-1H-indole |

21296-92-4 | 95%+ | 1g |

$*** | 2023-03-31 | |

| Ambeed | A663743-250mg |

2,3,5-Trimethyl-1H-indole |

21296-92-4 | 97% | 250mg |

$158.0 | 2025-03-05 | |

| Ambeed | A663743-1g |

2,3,5-Trimethyl-1H-indole |

21296-92-4 | 97% | 1g |

$427.0 | 2025-03-05 | |

| Ambeed | A663743-100mg |

2,3,5-Trimethyl-1H-indole |

21296-92-4 | 97% | 100mg |

$93.0 | 2025-03-05 | |

| Ambeed | A663743-5g |

2,3,5-Trimethyl-1H-indole |

21296-92-4 | 97% | 5g |

$1281.0 | 2025-03-05 | |

| Chemenu | CM133210-1g |

2,3,5-trimethyl-1H-indole |

21296-92-4 | 95%+ | 1g |

$327 | 2021-08-05 | |

| Chemenu | CM133210-10g |

2,3,5-trimethyl-1H-indole |

21296-92-4 | 95%+ | 10g |

$1169 | 2021-08-05 |

2,3,5-Trimethyl-1H-indole 関連文献

-

Min Zhang,Feng Xie,XiaoTing Wang,Fengxia Yan,Ting Wang,Mengmeng Chen,Yuqiang Ding RSC Adv. 2013 3 6022

-

Matyas Tursky,Linda L. R. Lorentz-Petersen,Lasse B. Olsen,Robert Madsen Org. Biomol. Chem. 2010 8 5576

-

4. 436. Reactions of unsaturated compounds. Part III. Addition of arylamines to butadieneW. J. Hickinbottom J. Chem. Soc. 1934 1981

21296-92-4 (2,3,5-Trimethyl-1H-indole) 関連製品

- 91-55-4(2,3-Dimethylindole)

- 1721-89-7(2,3-Dimethylquinoline)

- 27505-78-8(2,3,7-Trimethylindole)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21296-92-4)2,3,5-Trimethyl-1H-indole

清らかである:99%

はかる:1g

価格 ($):315.0